molecular formula C16H14N4O2S B2406294 (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide CAS No. 1385620-85-8

(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide

Cat. No. B2406294
CAS RN: 1385620-85-8
M. Wt: 326.37
InChI Key: UUORTDMDLJRDLY-UHFFFAOYSA-N
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Description

(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide, also known as compound 2, is a small molecule inhibitor that has been shown to have potential applications in scientific research. This compound has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Compound 2 has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. In neuroscience research, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to have anxiolytic and antidepressant effects, and may have potential applications in the treatment of anxiety and depression. In infectious disease research, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 is not fully understood, but it is believed to act as a kinase inhibitor. Specifically, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. By inhibiting these kinases, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 may be able to disrupt signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
Compound 2 has been shown to have several biochemical and physiological effects. In cancer cells, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to induce apoptosis and inhibit cell proliferation. In neurons, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to increase the levels of several neurotransmitters, including serotonin and norepinephrine. In bacterial cells, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to disrupt cell membrane integrity and inhibit cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules such as antibodies. Additionally, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to have a high affinity for its target kinases, which makes it an effective inhibitor. One limitation of using (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2. One area of research could be to explore its potential applications in the treatment of cancer, anxiety, and depression. Another area of research could be to investigate its mechanism of action in more detail, to better understand how it inhibits kinases and disrupts signaling pathways. Additionally, future research could focus on developing more specific and potent inhibitors of the kinases targeted by (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2, to minimize off-target effects and improve its efficacy.

Synthesis Methods

Compound 2 can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Negishi coupling. The most commonly used method for synthesizing (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 is the Suzuki coupling method, which involves the reaction of 6-(1H-imidazol-1-yl)pyridin-3-ylboronic acid with 2-phenylethenesulfonyl chloride in the presence of a palladium catalyst. This method has been shown to be efficient and effective, producing high yields of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2.

properties

IUPAC Name

(E)-N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-15-6-7-16(18-12-15)20-10-9-17-13-20/h1-13,19H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUORTDMDLJRDLY-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide

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